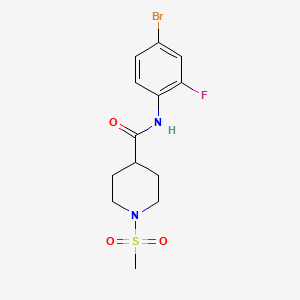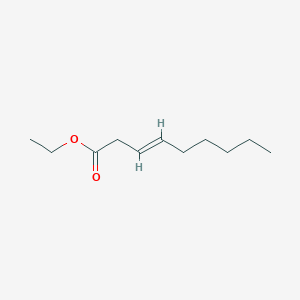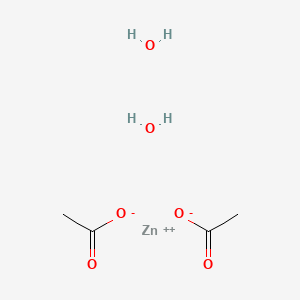
Glyoxylate
Vue d'ensemble
Description
Glyoxylate is the conjugate base of glyoxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a glyoxylic acid.
Applications De Recherche Scientifique
Non-enzymatic Reactions
Glyoxylate, a 2-carbon aldo acid formed in hepatic tissue, demonstrates a high reactivity as a precursor of advanced glycation like end products (AGLEs). It is more effective in promoting non-enzymatic end products than D-glucose, D-fructose, or DL-glyceraldehyde. This finding suggests its potential role in glycation studies and its impact on diseases like diabetes (Dutta et al., 2007).
Plant Metabolism
Glyoxylate reductase (GLYR) is crucial in plant metabolism, particularly in detoxifying photorespiratory glyoxylate and succinic semialdehyde. GLYR1, an isoform of GLYR, is localized in the cytosol, not peroxisomes, in plant cells. This localization gives insights into the metabolic roles of GLYR1 and the compartmentation of pathways in plants (Ching et al., 2012).
Microbial Metabolism
In Escherichia coli, glyoxylate plays a key role in central microbial metabolism. It's incorporated into the metabolism through the actions of malate synthase and the D-glycerate pathway or reduced to glycolate by glyoxylate reductase. This study provides insights into microbial utilization of glyoxylate and could have implications in biotechnology and microbiology research (Nuñez et al., 2001).
Glyoxylate Detoxification
Glyoxylate detoxification is significant in human health, specifically in relation to primary hyperoxalurias. These conditions, where glyoxylate is improperly metabolized, lead to the production of toxic levels of oxalate, causing severe renal damage. This research is crucial in understanding and treating such metabolic disorders (Salido et al., 2012).
Bioengineering for Glyoxylate Production
Metabolic engineering of Escherichia coli for glyoxylate production from xylose represents an innovative approach in bioengineering. This research could pave the way for sustainable production methods for glyoxylate, a valuable chemical building block (Liangkang et al., 2018).
Glyoxylate in Diet-Induced Obesity
A study involving the introduction of the glyoxylate shunt in mice revealed a resistance to diet-induced obesity. This research offers a new perspective on mammalian fatty acid metabolism and suggests potential targets for treating metabolic disorders (Dean et al., 2009).
Glyoxylate in Bacterial and Fungal Pathogenesis
Glyoxylate cycle's role in bacterial and fungal pathogenesis has been highlighted. This cycle is crucial in allowing these organisms to grow on C(2) compounds and is often important in pathogenesis, offering new insights into the physiology of pathogenic microorganisms (Dunn et al., 2009).
Propriétés
Nom du produit |
Glyoxylate |
|---|---|
Formule moléculaire |
C2HO3- |
Poids moléculaire |
73.03 g/mol |
Nom IUPAC |
oxaldehydate |
InChI |
InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |
Clé InChI |
HHLFWLYXYJOTON-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-] |
SMILES canonique |
C(=O)C(=O)[O-] |
Synonymes |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)


![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)
